![molecular formula C6H8N2O B1301888 2-Methoxypyridin-3-amine CAS No. 20265-38-7](/img/structure/B1301888.png)
2-Methoxypyridin-3-amine
Overview
Description
2-Methoxypyridin-3-amine is an aminopyridine . It is a commonly used organic heterocyclic building block that can be used in the manufacture of vitamins, sulfonamide drugs, insecticides, and plastics .
Synthesis Analysis
The synthesis of 2-Methoxypyridin-3-amine involves the ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro precursor compound is dissolved in methanol and added to palladium carbon. The mixture is stirred overnight and then filtered. The filtrate is vacuum concentrated, and the residue is dissolved in a 1:1 mixture of hexane: ethyl acetate, washed with water and saturated sodium bicarbonate, and the organic layer is separated. The organic layer is dried with anhydrous magnesium sulfate, and the magnesium sulfate precipitate is filtered out. The filtrate is vacuum concentrated to obtain the target product 2-Methoxypyridin-3-amine (12.43 g, 74%), which is a white solid .
Molecular Structure Analysis
The molecular formula of 2-Methoxypyridin-3-amine is C6H8N2O . The direct methods of SHELXT-2013 were used to solve the single-crystal XRD intensity data of MPNP .
Chemical Reactions Analysis
2-Methoxypyridin-3-amine can be used as a medical chemistry and organic synthesis intermediate. In the synthesis transformation, the amino group on the pyridine ring can be diazotized and then undergo subsequent derivatization such as in situ reduction to become hydrazine compounds .
Physical And Chemical Properties Analysis
2-Methoxypyridin-3-amine is a crystalline powder at room temperature and pressure, and it has a strong alkalinity . The molecular weight is 124.14 g/mol . The density is 1.1±0.1 g/cm3, the boiling point is 240.5±20.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
Antimicrobial Agents
2-Methoxypyridin-3-amine has been utilized in the synthesis of bidentate Schiff base ligands. These ligands, when complexed with metals such as Co(II) and Cu(II), exhibit significant antimicrobial properties. The chemical preparation of these complexes, followed by in vitro antimicrobial evaluation, has shown promising results against a variety of microbial strains. This application is crucial in the development of new antimicrobial agents that could be used in medical treatments .
Computational and Theoretical Chemistry
The compound has also been a subject of interest in computational and theoretical chemistry investigations. Researchers have conducted in silico analysis to understand the interaction mechanisms of the Schiff base ligands derived from 2-Methoxypyridin-3-amine with metal ions. These studies are essential for predicting the behavior of these compounds in biological systems and could lead to the design of more effective drugs .
Coordination Chemistry
In coordination chemistry, 2-Methoxypyridin-3-amine is used to create novel bidentate Schiff base ligands. These ligands have the ability to coordinate with various metals, forming complexes that can be used in catalysis, as sensors, or as materials in electronic devices. The versatility of these ligands makes them valuable in the exploration of new materials and chemical reactions .
Schiff Base Ligand Synthesis
The synthesis of Schiff base ligands from 2-Methoxypyridin-3-amine is a significant application in organic chemistry. These ligands are known for their ease of preparation and structural variability, making them suitable for a wide range of applications, including catalysis and the synthesis of coordination compounds .
Antioxidant Properties
Research has indicated that Schiff bases derived from 2-Methoxypyridin-3-amine may possess antioxidant properties. These properties are beneficial in pharmaceutical applications where oxidative stress is a concern, such as in the prevention of diseases caused by free radicals .
Material Science
In material science, the metal complexes of Schiff bases involving 2-Methoxypyridin-3-amine have potential applications in the development of new materials with unique electrical, magnetic, or optical properties. These materials could be used in the manufacturing of electronic components or as part of advanced technological devices .
Environmental Chemistry
The ability of 2-Methoxypyridin-3-amine to form complexes with metals can be exploited in environmental chemistry for the removal of heavy metals from wastewater. These complexes can act as chelating agents, effectively capturing and removing toxic metals from contaminated water sources .
Bioinorganic Chemistry
Lastly, in bioinorganic chemistry, the metal complexes of 2-Methoxypyridin-3-amine are studied for their potential biological activities. These activities include enzyme inhibition, DNA interaction, and the mimicry of biological processes, which are important for understanding and treating various diseases .
Safety and Hazards
2-Methoxypyridin-3-amine causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. If it comes in contact with the skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
Future Directions
2-Methoxypyridin-3-amine can be used as a medical chemistry and organic synthesis intermediate. In the synthesis transformation, the amino group on the pyridine ring can be diazotized and then undergo subsequent derivatization such as in situ reduction to become hydrazine compounds . Further studies are needed to explore its potential applications in various fields.
Mechanism of Action
Target of Action
It is known to be a versatile building block in organic synthesis and medicinal chemistry .
Mode of Action
It is known that the amine group on the pyridine ring can undergo various transformations such as diazotization, which can lead to further derivatization .
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may influence a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 0.48 to 1.44 , which can influence its distribution and bioavailability.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
It is known to be stable under room temperature and inert atmosphere .
properties
IUPAC Name |
2-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFAOWYMDGUFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372093 | |
Record name | 2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridin-3-amine | |
CAS RN |
20265-38-7 | |
Record name | 2-Methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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